molecular formula C17H20N2OS B5202374 1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

Cat. No. B5202374
M. Wt: 300.4 g/mol
InChI Key: JYNAOWDRTPNWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP is a piperazine derivative that has shown potential in various research applications due to its unique chemical structure and properties.

Mechanism of Action

1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine acts on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine in lab experiments is its unique chemical structure and properties, which make it an ideal candidate for studying the central nervous system. However, one of the major limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of research is to further investigate its potential as a novel antidepressant and anxiolytic agent. Another area of research is to study its potential in treating drug addiction and other psychiatric disorders. Additionally, future research could focus on developing new synthetic routes for this compound that improve its solubility and bioavailability.

Synthesis Methods

1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine can be synthesized through a multi-step process involving the reaction of 2-methylphenylhydrazine and 5-methyl-2-thiophene carboxylic acid, followed by cyclization with phosgene. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has shown potential as a novel antidepressant and anxiolytic agent. This compound has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-5-3-4-6-15(13)18-9-11-19(12-10-18)17(20)16-8-7-14(2)21-16/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNAOWDRTPNWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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